1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole
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Overview
Description
1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . The pyrazole ring can be introduced through a reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-methyl-1,3-dioxolane: A related compound with a similar dioxolane ring structure.
1,3-Dioxolane: A simpler compound with a dioxolane ring but without the pyrazole moiety.
2-Methyl-2-ethyl-1,3-dioxolane: Another related compound with slight structural variations.
Uniqueness
1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole is unique due to the combination of the dioxolane and pyrazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
89857-72-7 |
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Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]pyrazole |
InChI |
InChI=1S/C10H16N2O2/c1-3-10(2)13-8-9(14-10)7-12-6-4-5-11-12/h4-6,9H,3,7-8H2,1-2H3 |
InChI Key |
BAEDZJMAWWWRJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(O1)CN2C=CC=N2)C |
Origin of Product |
United States |
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